Cas no 1421499-67-3 (N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide)

N-[3-(Furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a furan-based carboxamide derivative with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates two furan rings, one of which is substituted with methyl groups, enhancing its stability and reactivity. The presence of a hydroxypropyl linker and carboxamide functionality offers versatility for further derivatization or interaction with biological targets. This compound may serve as a key intermediate in the development of pharmacologically active molecules, particularly those targeting heterocyclic scaffolds. Its well-defined molecular architecture allows for precise modifications, making it valuable for research in drug discovery and material science.
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide structure
1421499-67-3 structure
Product Name:N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
CAS No:1421499-67-3
MF:C14H17NO4
MW:263.289084196091
CID:5871645
PubChem ID:71787666
Update Time:2025-10-18

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
    • N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide
    • AKOS024536580
    • 1421499-67-3
    • F6190-1031
    • VU0535264-1
    • Inchi: 1S/C14H17NO4/c1-9-8-11(10(2)19-9)14(17)15-6-5-12(16)13-4-3-7-18-13/h3-4,7-8,12,16H,5-6H2,1-2H3,(H,15,17)
    • InChI Key: WHPKXCSZRJKZEG-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(C(NCCC(C2=CC=CO2)O)=O)=C1C

Computed Properties

  • Exact Mass: 263.11575802g/mol
  • Monoisotopic Mass: 263.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 75.6Ų

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6190-1031-2μmol
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
2μmol
$85.5 2023-09-09
Life Chemicals
F6190-1031-5μmol
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
5μmol
$94.5 2023-09-09
Life Chemicals
F6190-1031-10μmol
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
10μmol
$103.5 2023-09-09
Life Chemicals
F6190-1031-20μmol
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
20μmol
$118.5 2023-09-09
Life Chemicals
F6190-1031-1mg
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
1mg
$81.0 2023-09-09
Life Chemicals
F6190-1031-2mg
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
2mg
$88.5 2023-09-09
Life Chemicals
F6190-1031-3mg
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
3mg
$94.5 2023-09-09
Life Chemicals
F6190-1031-4mg
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
4mg
$99.0 2023-09-09
Life Chemicals
F6190-1031-5mg
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
5mg
$103.5 2023-09-09
Life Chemicals
F6190-1031-10mg
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
1421499-67-3
10mg
$118.5 2023-09-09

Additional information on N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide

Introduction to N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide (CAS No. 1421499-67-3)

N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1421499-67-3, represents a novel molecular entity with a unique structural framework that combines a furan ring with hydroxyl and amide functional groups. The presence of these distinct chemical moieties suggests potential applications in drug discovery, particularly in the development of bioactive molecules that can interact with biological targets in a selective manner.

The structural motif of N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide is particularly intriguing due to the incorporation of a furan ring, which is a common scaffold in natural products and pharmacologically active compounds. Furan derivatives are known for their ability to engage with various biological systems, often through hydrogen bonding or π-stacking interactions. The hydroxyl group at the 3-position of the propyl chain further enhances the compound's potential to interact with biological targets, providing a site for hydrogen bonding or other forms of molecular recognition.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of such compounds with greater precision. The dimethyl substitution at the 2- and 5-positions of the furan ring may serve to modulate the electronic properties of the molecule, influencing its solubility, metabolic stability, and overall bioactivity. These structural features make N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide a promising candidate for further investigation in medicinal chemistry.

In the context of drug discovery, the amide functionality in this compound provides a versatile handle for further derivatization. Amides are widely recognized for their role as pharmacophores in numerous therapeutic agents, often contributing to both potency and selectivity. The combination of these features suggests that N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide could serve as a valuable building block for the synthesis of novel pharmaceuticals.

One particularly exciting area of research involves the exploration of furan derivatives as potential antimicrobial agents. The unique electronic and steric properties of furan-based molecules have been leveraged to develop compounds with activity against resistant bacterial strains. The hydroxyl group in N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide may play a crucial role in mediating interactions with bacterial cell walls or enzymes, thereby contributing to its antimicrobial efficacy.

Another promising application lies in the field of anti-inflammatory drug development. Furan derivatives have been shown to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. The structural features of N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide make it an attractive candidate for further exploration in this area. Specifically, the amide group could potentially interact with cyclooxygenase (COX) enzymes or other mediators of inflammation, offering a new approach to treating chronic inflammatory diseases.

The synthesis of N-[3-(furan-2-yl-3-hydroxypropyl)]-2,5-dimethylfuran-3-carboxamide presents an interesting challenge due to its complex structural framework. However, recent advances in synthetic methodologies have made it possible to construct such molecules with high efficiency and precision. For instance, transition-metal-catalyzed cross-coupling reactions have been instrumental in forming the carbon-carbon bonds within this compound. Additionally, protecting group strategies have been employed to ensure regioselective functionalization at multiple sites.

The potential applications of N-[3-(furan-2-y1)-hydroxypropyl]-dimethylfuran-carboxamide extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. For example, furan derivatives have been explored as intermediates in the synthesis of liquid crystals and organic semiconductors due to their ability to self-assemble into ordered structures. The presence of both hydroxyl and amide groups may enhance the compound's ability to form supramolecular assemblies, making it a candidate for advanced materials applications.

In conclusion, N-[3-(furan-2-y1)-hydroxypropyl]-dimethylfuran-carboxamide (CAS No. 1421499-67.&nb sp; strong> ) represents a structurally complex and versatile compound with significant potential in various fields of chemistry and biology. Its unique combination of functional groups makes it an attractive candidate for further investigation in drug discovery, antimicrobial research, anti-inflammatory therapy, and advanced materials science. As synthetic methodologies continue to evolve, it is likely that this compound will find new applications and contribute to advancements across multiple disciplines.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.